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The table below summarizes the key outcomes from the NRG/RTOG 1115 Phase 3 trial, which compared
dose-escalated Radiation Therapy (RT) combined with standard ADT against the same RT combined with

enhanced ADT that included Orteronel [1].

Feature

Orteronel + RT & ADT (Enhanced Arm)

Standard ADT + RT
(Control Arm)

Therapy Rationale

Patient Population

Key Efficacy:
Overall Survival

Key Efficacy:
Biochemical Failure

Treatment Toxicity
(Grade 3+ AESs)

Addition of Orteronel (CYP17ALl inhibitor) for
more complete androgen suppression [1]

Men with high-risk prostate cancer (Gleason 9-10,
PSA > 20, or clinical stage T2 or higher with
Gleason = 8) [1]

No significant improvement (HR, 0.71; 95% ClI,
0.39-1.32) [1]

No significant difference (HR, 0.84; 95% ClI, 0.47-
1.51) [1]

59.0% (5-year estimate); Significantly higher (HR,
2.32; 95% ClI, 1.52-3.47) [1]

Standard androgen
deprivation to castration
levels [2]

Same as Orteronel arm
[1]

Reference group [1]

Reference group [1]

35.1% (5-year estimate)
[1]
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Standard ADT + RT

Feature Orteronel + RT & ADT (Enhanced Arm)
(Control Arm)
Drug Tolerance Poor; only 29% received =280% of planned dose Not applicable
[1]
Impact on Quality of Transient negative impact on prostate cancer- Reference group [1]
Life specific QOL domains; minimal impact on other

HRQOL measures [1]

Experimental Protocol from NRG/RTOG 1115 Trial

For researchers designing similar studies, here are the detailed methodologies from the key clinical trial

cited.

e Trial Design: NRG/RTOG 1115 was a Phase 3, randomized, 1:1 study. Its initial purpose was to
evaluate Overall Survival (OS). However, accrual was halted early after 231 eligible patients were
randomized, due to the discontinuation of Orteronel's development. The trial was subsequently re-
designed to focus on a composite biochemical failure endpoint [1].

e Patient Population: The study enrolled men with high-risk prostate cancer, defined by at least one

of the following criteria: Gleason score 9-10, prostate-specific antigen (PSA) level > 20 ng/mL, or
clinical stage T2 or higher with a Gleason score = 8 [1].
¢ Treatment Regimens:
o Control Arm: Received the standard of care, which was image-guided, dose-escalated

radiation therapy (RT) to the prostate and pelvis (45 Gy using IMRT) plus a boost (either IMRT

to 79.2 Gy or brachytherapy), along with 2 years of standard ADT [1].

o Experimental Arm: Received the same RT regimen, plus 2 years of standard ADT, with the

addition of 2 years of Orteronel [1].
e Primary & Secondary Endpoints: The original primary endpoint was Overall Survival (OS). After

early termination, the focus shifted to biochemical failure. Health-related quality of life (HRQOL) was

a key secondary endpoint, measured using validated instruments like the EPIC, PROMIS fatigue, and

EQ-5D questionnaires [1].
¢ Statistical Analysis: The study reported hazard ratios (HR) with 95% confidence intervals (CI) for

time-to-event outcomes like OS and biochemical failure. The cumulative incidence of adverse events

was compared between arms using hazard ratios [1].
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Mechanism of Action and Therapeutic Context

The diagram below illustrates the mechanism of Orteronel and how it compares to standard ADT within the

androgen signaling pathway.

Androgen Synthesis Orteronel
(in adrenal glands, tumor) (CYP17A1 Inhibitor)

Pathway Inhibits

Standard ADT
(GnRH Agonists/Antagonists)

Enzyme: CYP17Al1

Production Suppresses

Testosterone

Binds to

Androgen Receptor (AR)

Activates

AR Signaling Activation

(Prostate Cancer Growth)

Click to download full resolution via product page

This mechanism aligns with other targeted approaches for advanced prostate cancer. The field has since

moved toward other successful agents:

¢ Second-Generation AR Inhibitors: Drugs like Enzalutamide, Apalutamide, and Darolutamide
have shown significant efficacy in both castration-sensitive and castration-resistant prostate cancer.
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They work by directly targeting the androgen receptor itself, inhibiting multiple steps in the signaling

pathway, such as nuclear translocation and DNA binding [2] [3].
e Other CYP17A1 Inhibitors: Abiraterone acetate is another CYP17A1 inhibitor that, unlike

Orteronel, has been widely adopted into clinical practice. It is used in combination with prednisone to
treat various stages of prostate cancer and has a proven overall survival benefit [2] [3].

Interpretation and Research Implications

The clinical data indicates that the enhanced suppression of androgen synthesis with Orteronel did not
translate into a significant survival or disease control benefit in this trial, but it came at the cost of

significantly increased toxicity [1]. The early termination of the trial and the poor drug tolerance are critical

limitations that prevent definitive conclusions.

For your research and development work, this case highlights the importance of:

¢ Balancing efficacy and toxicity when designing intensified therapy regimens.

e The challenge of poor drug tolerance undermining the potential benefits of a therapeutic agent.

e The success of alternative strategies, such as second-generation AR-directed therapies and other
targeted agents, which have become cornerstone treatments [2] [3] [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Phase 3 Trial of Dose-Escalated Radiation Therapy ... - PubMed [pubmed.ncbi.nim.nih.gov]
2. Targeted and immunotherapeutic strategies for castration ... [pmc.ncbi.nim.nih.gov]

3. Targeting signaling pathways in prostate cancer [nature.com]

4. A Bayesian Network Meta-analysis of Systemic Treatments ... [link.springer.com]

To cite this document: Smolecule. [Clinical Comparison: Orteronel vs. Standard ADT]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548883#orteronel-

© 2026 Smolecule. All rights reserved. 4/5 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC12586155/
https://www.nature.com/articles/s41392-022-01042-7
https://www.smolecule.com/products/s548883?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12586155/
https://www.nature.com/articles/s41392-022-01042-7
https://www.smolecule.com/products/s548883?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/40712984/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12586155/
https://www.nature.com/articles/s41392-022-01042-7
https://link.springer.com/article/10.1007/s11523-025-01148-2
https://www.smolecule.com/products/s548883?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/40712984/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12586155/
https://www.nature.com/articles/s41392-022-01042-7
https://link.springer.com/article/10.1007/s11523-025-01148-2
https://www.smolecule.com/products/b548883#orteronel-complete-androgen-suppression-vs-adt
https://www.smolecule.com/products/b548883#orteronel-complete-androgen-suppression-vs-adt
https://www.smolecule.com/products/s548883?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

complete-androgen-suppression-vs-adt]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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